A Comprehensive Technical Guide to Guanosine-5'-triphosphate (GTP) Tetralithium Salt and its Non-Hydrolyzable Analog, GTP-γ-S
A Comprehensive Technical Guide to Guanosine-5'-triphosphate (GTP) Tetralithium Salt and its Non-Hydrolyzable Analog, GTP-γ-S
This guide provides an in-depth exploration of Guanosine-5'-triphosphate (GTP) tetralithium salt and its frequently utilized non-hydrolyzable analog, Guanosine 5'-[γ-thio]triphosphate (GTP-γ-S) tetralithium salt. For researchers, scientists, and drug development professionals, a precise understanding of these critical reagents is paramount for the design and interpretation of a wide range of biochemical and cellular assays. This document will delve into the molecular characteristics, applications, and essential protocols related to these compounds, with a particular focus on the practical advantages and considerations for using the tetralithium salt form.
Part 1: Guanosine-5'-triphosphate (GTP) Tetralithium Salt
Guanosine-5'-triphosphate (GTP) is a purine nucleotide that plays a central role in numerous cellular processes. It is a building block for the synthesis of RNA and serves as a key source of energy for metabolic reactions and protein synthesis. Furthermore, GTP is a critical signaling molecule, most notably in the activation of G-proteins, which are integral to a vast array of signal transduction pathways.
The tetralithium salt of GTP is a specific formulation of this nucleotide where four protons on the phosphate groups are replaced by lithium ions. The choice of a specific salt form of a nucleotide can be critical in experimental design, as the counter-ion can influence solubility, stability, and interactions with other components in an assay system.
While less commonly cited in literature compared to its non-hydrolyzable analog, understanding the properties of GTP tetralithium salt is fundamental.
Molecular Profile of GTP Tetralithium Salt
A precise understanding of the molecular weight is critical for accurate preparation of solutions and for stoichiometric calculations in experimental setups.
| Property | Value |
| Chemical Formula | C₁₀H₁₂Li₄N₅O₁₄P₃ |
| Molecular Weight | 546.98 g/mol |
Note: The molecular weight can vary slightly based on the hydration state of the salt.
Part 2: The Prevalent Analog: Guanosine 5'-[γ-thio]triphosphate (GTP-γ-S) Tetralithium Salt
In many experimental contexts, particularly those investigating G-protein activation, the rapid hydrolysis of GTP by GTPases presents a significant challenge. To overcome this, researchers frequently employ non-hydrolyzable analogs of GTP. The most prominent of these is Guanosine 5'-[γ-thio]triphosphate (GTP-γ-S), where a sulfur atom replaces one of the non-bridging oxygen atoms on the γ-phosphate group. This modification makes the terminal phosphate resistant to cleavage by GTPases.
GTP-γ-S tetralithium salt is a widely used G-protein activator.[1] Its ability to persistently activate G-proteins makes it an invaluable tool for studying the downstream effects of G-protein signaling.
Molecular and Chemical Properties of GTP-γ-S Tetralithium Salt
The substitution of an oxygen atom with a sulfur atom, along with the presence of four lithium counter-ions, defines the chemical identity of this analog.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂Li₄N₅O₁₃P₃S | [2][3] |
| Molecular Weight | 562.98 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Solubility | Soluble in water (≥75 mg/mL) | [5][6] |
| Purity | Typically ≥75-90% (HPLC) | [5][6] |
Rationale for Use: The Non-Hydrolyzable Advantage
The primary reason for using GTP-γ-S is its resistance to hydrolysis by GTPases.[7] This property allows for the sustained activation of G-proteins, enabling researchers to study the activated state without the confounding variable of rapid signal termination.
Caption: Comparison of G-protein activation by GTP versus GTP-γ-S.
Key Applications in Research
GTP-γ-S tetralithium salt is a versatile tool with numerous applications in the study of G-protein signaling:
-
G-Protein Activation Assays: It is used to assess the functionality of G-protein coupled receptors (GPCRs).
-
Receptor-G Protein Coupling Studies: It helps in determining the ability of a receptor to couple with and activate its cognate G-protein.
-
Enzyme Activity Modulation: It has been shown to stimulate phospholipases and induce actin polymerization in vitro.[5]
-
Structural Biology: Used to stabilize G-proteins in their active conformation for crystallographic studies.[6]
-
Electrophysiology: Employed in patch-clamp experiments to maintain G-proteins in a constantly active state.[5]
Part 3: Experimental Protocols and Considerations
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of GTP-γ-S tetralithium salt.
-
Storage of Solid Compound: The solid powder should be stored at -20°C, protected from light.[4]
-
Preparation of Stock Solutions: Aqueous solutions are unstable and should be prepared immediately before use.[5][8] For longer-term storage, stock solutions can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1]
-
pH Considerations: The pH of aqueous solutions should be maintained around 7.0 to ensure stability. It is recommended to dissolve the nucleotide in a buffer (50-100 mM, pH 7-10).[9]
-
Safety Precautions: Standard laboratory personal protective equipment, including gloves, eye protection, and a lab coat, should be worn.[10] Avoid inhalation of the powder.[10]
Protocol: G-Protein Activation Assay using [³⁵S]GTP-γ-S
A common application is the use of radiolabeled [³⁵S]GTP-γ-S in binding assays to quantify GPCR activation.
Objective: To measure the agonist-stimulated binding of [³⁵S]GTP-γ-S to G-proteins in a membrane preparation expressing a specific GPCR.
Materials:
-
Membrane preparation containing the GPCR of interest
-
[³⁵S]GTP-γ-S (radiolabeled)
-
Non-radiolabeled GTP-γ-S tetralithium salt
-
Agonist and antagonist compounds
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
Scintillation fluid and vials
-
Glass fiber filters
Workflow:
Caption: Workflow for a [³⁵S]GTP-γ-S binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of the agonist and antagonist.
-
Reaction Setup: In a 96-well plate, add the assay buffer, membrane preparation, GDP, and the test compounds (agonist or antagonist).
-
Initiate Reaction: Add [³⁵S]GTP-γ-S to each well to start the reaction. For non-specific binding control wells, add a high concentration of non-radiolabeled GTP-γ-S.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTP-γ-S from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot specific binding as a function of agonist concentration to determine potency (EC₅₀) and efficacy (Emax).
Causality Behind Experimental Choices:
-
Inclusion of GDP: A low concentration of GDP is included in the assay buffer to ensure that G-proteins are in the inactive, GDP-bound state at the start of the experiment.
-
Magnesium Ions: Mg²⁺ is a critical cofactor for G-protein nucleotide binding and hydrolysis. Its presence is essential for the exchange of GDP for GTP or its analog.
-
Sodium Ions: The concentration of Na⁺ can influence the affinity of some GPCRs for their agonists.[11] This is an important consideration when designing the assay buffer.
Conclusion
A thorough understanding of the molecular weight and properties of GTP tetralithium salt and its non-hydrolyzable analog, GTP-γ-S tetralithium salt, is indispensable for researchers in cellular signaling and drug discovery. While GTP is the physiological activator, the inherent instability of its active state in the presence of GTPases makes the non-hydrolyzable GTP-γ-S an essential tool for elucidating the mechanisms of G-protein activation and downstream signaling events. The choice of the tetralithium salt form provides a well-defined and soluble reagent for these critical in vitro studies. By adhering to proper handling, storage, and meticulously designed experimental protocols, researchers can leverage these powerful molecules to advance our understanding of cellular communication.
References
-
Jena Bioscience. GppNHp - Tetralithium salt. [Link]
-
SLS. Guanosine 5-[gamma-thio]triphosphate tetralithium salt, >=75% (HPLC), powder. [Link]
-
Jena Bioscience. GppNHp - Tetralithium salt, β,γ non-hydrolyzable Guanosine Nucleotides. [Link]
-
Bio-Techne. ATPγS tetralithium salt. [Link]
-
PubMed. Salts promote activation of fat cell adenylate cyclase by GTP: special role for sodium ion. [Link]
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- 4. GTP-γ-S Tetralithium salt | Sigma-Aldrich [sigmaaldrich.com]
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